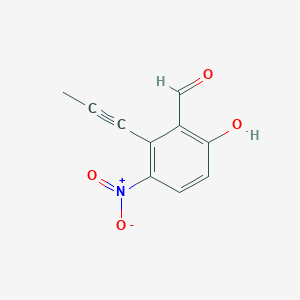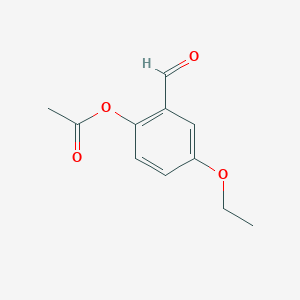
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol is a compound that combines the properties of acetic acid and a sulfonyl group attached to a fluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxypropionic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-fluorophenyl)sulfonylpropanoic acid.
Reduction: Formation of 3-(4-fluorophenyl)sulfanylpropan-1-ol.
Substitution: Formation of 3-(4-substituted phenyl)sulfonylpropan-1-ol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetic acid: Similar structure but lacks the sulfonyl group.
3-Fluorophenylacetic acid: Similar structure but lacks the sulfonyl group and has a different position of the fluorine atom.
4-Fluorobenzenesulfonic acid: Contains the sulfonyl group but lacks the propanol moiety.
Uniqueness
Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol is unique due to the presence of both the sulfonyl group and the fluorophenyl ring, which impart specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
| 184829-68-3 | |
Fórmula molecular |
C11H15FO5S |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol |
InChI |
InChI=1S/C9H11FO3S.C2H4O2/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;1-2(3)4/h2-5,11H,1,6-7H2;1H3,(H,3,4) |
Clave InChI |
PDOQKUWRZJSKIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1F)S(=O)(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)




![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
